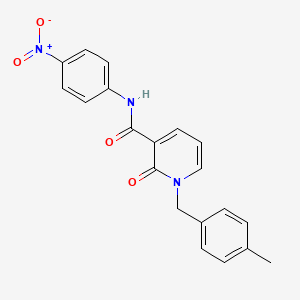

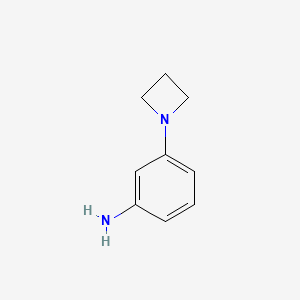

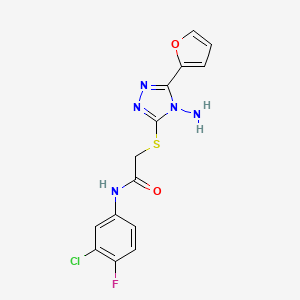

![molecular formula C17H11F3N2O2 B2661877 3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid CAS No. 955963-65-2](/img/structure/B2661877.png)

3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid

Overview

Description

The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyrazole ring (a five-membered ring containing two nitrogen atoms), and a carboxylic acid group (-COOH). The trifluoromethyl group is often used in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the attachment of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the phenyl group, the pyrazole ring, and the carboxylic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis process .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the phenyl group, the pyrazole ring, and the carboxylic acid group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications

Antibacterial Activity

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid: has garnered attention due to its potent antibacterial properties. Researchers have synthesized and tested derivatives of this compound, finding that many exhibit remarkable growth inhibition against Gram-positive bacteria. Specifically, they have low minimum inhibitory concentration (MIC) values, some as low as 0.25 µg/mL . These findings are crucial in the fight against antibiotic-resistant bacterial infections, especially concerning pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Bactericidal Activity Against MRSA Persisters

Among the synthesized compounds, certain lead molecules—such as compounds 11, 28, and 29—demonstrate bactericidal activity against MRSA persisters. These compounds could potentially address the challenges posed by persistent bacterial infections, where conventional antibiotics often fall short .

Eradication of S. aureus Biofilms

S. aureus biofilms are notoriously difficult to treat. However, 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid derivatives, including compounds 11, 28, and 29, exhibit promising biofilm eradication properties. Their minimum biofilm eradication concentration (MBEC) values are as low as 1 µg/mL, making them potential candidates for combating biofilm-associated infections .

Anxiolytic Properties

Interestingly, related pyrazole derivatives have been explored for their anxiolytic effects. For instance, (5aR,8aS)-3-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazole (also known as Normarex) falls within this category. While not directly the same compound, it highlights the broader pharmacological potential of pyrazole-based structures .

Other Therapeutic Properties

Although not directly studied for this specific compound, pyrazole derivatives have been investigated for their antineoplastic, antibacterial, and antiviral properties. Some approved drugs, such as apixaban (Eliquis) and celecoxib (Celebrex), contain pyrazole moieties and exhibit diverse therapeutic effects .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)14-5-1-3-11(7-14)13-9-21-22(10-13)15-6-2-4-12(8-15)16(23)24/h1-10H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZWHNULRGEYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326653 | |

| Record name | 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid | |

CAS RN |

955963-65-2 | |

| Record name | 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

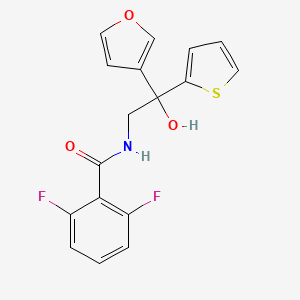

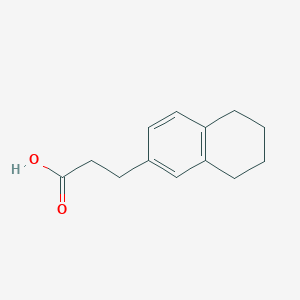

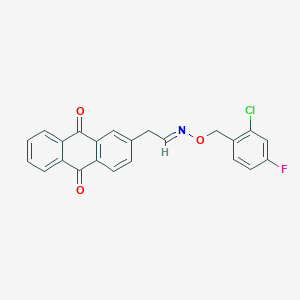

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)

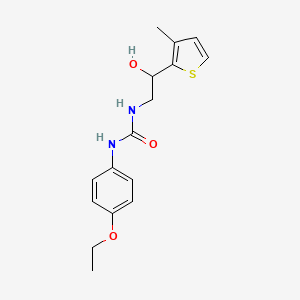

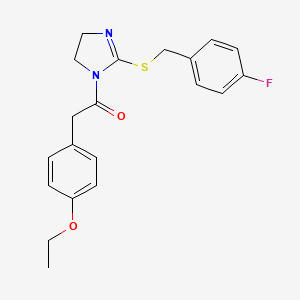

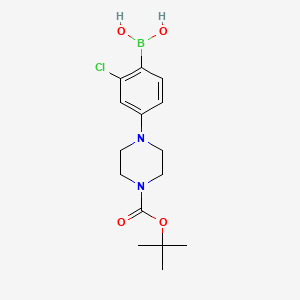

![(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661811.png)

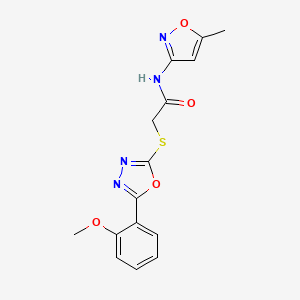

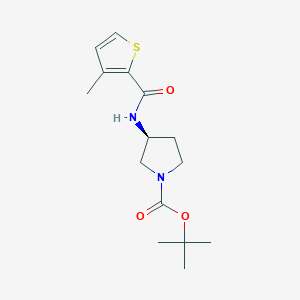

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2661817.png)